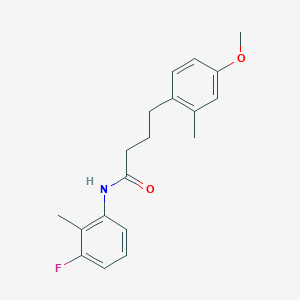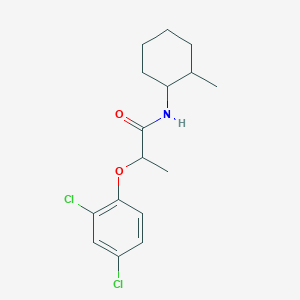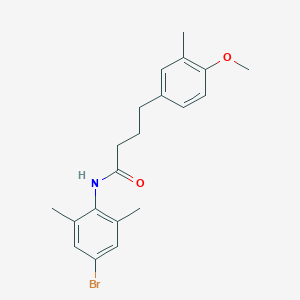![molecular formula C19H16ClN3O B306749 N-[(E)-(3-chlorophenyl)methylideneamino]-2,6-dimethylquinoline-3-carboxamide](/img/structure/B306749.png)
N-[(E)-(3-chlorophenyl)methylideneamino]-2,6-dimethylquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with a 3-chlorobenzylidene group and a carbohydrazide moiety. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide typically involves a multi-step process. One common method starts with the reaction of 2,6-dimethylquinoline-3-carbaldehyde with 3-chlorobenzaldehyde in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then reacted with hydrazine hydrate to yield the final product. The reaction conditions often include refluxing in ethanol or methanol as the solvent, with the reaction being carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of N’-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N’-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorobenzylidene moiety, with reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium cyanide in ethanol.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in medicinal chemistry.
Biology: It has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research has indicated its potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of N’-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide involves its interaction with specific molecular targets and pathways. In the case of its anticancer activity, the compound has been shown to induce apoptosis through the activation of caspase enzymes and the disruption of mitochondrial membrane potential. Additionally, it may inhibit key enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis.
類似化合物との比較
N’-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide can be compared with other quinoline derivatives, such as:
N-benzylidene-2-chloroquinolinecarbohydrazide: Similar in structure but with different substituents, leading to variations in biological activity.
N-(3-chlorobenzylidene)-1H-1,2,4-triazol-3-amine: Another compound with a similar benzylidene group but different core structure, exhibiting distinct biological properties.
N-acylhydrazones: A class of compounds with similar hydrazone functionality, known for their diverse biological activities.
The uniqueness of N’-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to other quinoline derivatives.
特性
分子式 |
C19H16ClN3O |
|---|---|
分子量 |
337.8 g/mol |
IUPAC名 |
N-[(E)-(3-chlorophenyl)methylideneamino]-2,6-dimethylquinoline-3-carboxamide |
InChI |
InChI=1S/C19H16ClN3O/c1-12-6-7-18-15(8-12)10-17(13(2)22-18)19(24)23-21-11-14-4-3-5-16(20)9-14/h3-11H,1-2H3,(H,23,24)/b21-11+ |
InChIキー |
XWRSELVRKJHFDM-SRZZPIQSSA-N |
異性体SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)N/N=C/C3=CC(=CC=C3)Cl |
SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NN=CC3=CC(=CC=C3)Cl |
正規SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NN=CC3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-3-[(4-chlorophenyl)sulfanyl]propanohydrazide](/img/structure/B306666.png)
![ETHYL 4-{5-[(E)-[(2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]FURAN-2-YL}BENZOATE](/img/structure/B306667.png)









![N-(4-chloro-2-methylphenyl)-4-[(2,4-dichlorophenyl)oxy]butanamide](/img/structure/B306681.png)
![N-(3-bromophenyl)-4-[4-(methyloxy)phenyl]butanamide](/img/structure/B306683.png)

